Electrophysiological Subclass Assignment: Convallatoxol Shortens the Ventricular Action Potential Plateau, Opposite to Digitoxin and Proscillaridin
In a six-glycoside head-to-head study using guinea pig right ventricular preparations, convallatoxol was classified into Group II (action potential plateau shortening) together with ouabain, whereas digitoxin and proscillaridin formed Group I (dose-related plateau prolongation). Digoxin and dihydro-ouabain exhibited no dose-related effects on action potential duration [1]. All glycosides showed approximately equal inotropic potency except dihydro-ouabain, which was ~30-fold less potent [1].
| Evidence Dimension | Effect on ventricular action potential plateau duration (guinea pig right ventricle) |
|---|---|
| Target Compound Data | Convallatoxol: Group II – dose-related shortening of the action potential plateau; equipotent inotropy to ouabain/digitoxin |
| Comparator Or Baseline | Digitoxin & Proscillaridin (Group I): dose-related prolongation of action potential plateau, equipotent inotropy. Digoxin & Dihydro-ouabain: no dose-related change; dihydro-ouabain ~1/30th potency. |
| Quantified Difference | Qualitatively opposite direction of action potential plateau modulation (shortening vs. prolongation); ~30-fold potency deficit of dihydro-ouabain vs. convallatoxol and other equipotent glycosides. |
| Conditions | Isolated guinea pig right ventricular muscle; transmembrane potential recorded via microelectrodes; dose-response analysis across six glycosides (ouabain, dihydro-ouabain, digitoxin, digoxin, proscillaridin, convallatoxol). |
Why This Matters
For investigators studying cardiac glycoside mechanisms, convallatoxol provides a Group II electrophysiological probe distinct from Group I agents; its plateau-shortening effect is mechanistically divergent from the prolongation caused by digitoxin or proscillaridin, enabling functional subclass dissection.
- [1] Ito, M., Hollander, P. B., Marks, B. H., & Dutta, S. (1970). The effects of six cardiac glycosides on the transmembrane potential and contractile characteristics of the right ventricle of guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 172(1), 188–195. View Source
